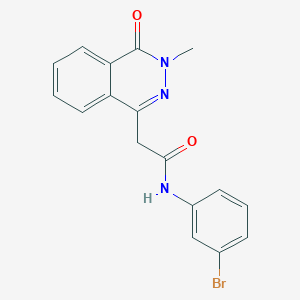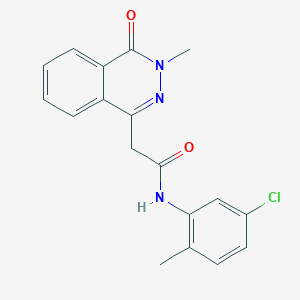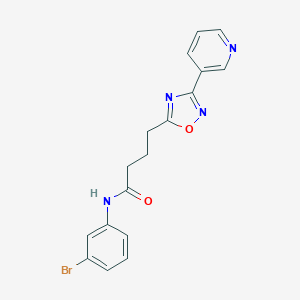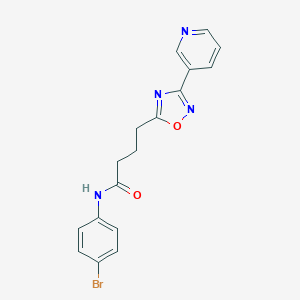
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as DTA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not yet fully understood. However, studies suggest that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may act by inhibiting specific signaling pathways involved in cell proliferation, apoptosis, and immune cell function.
Biochemical and Physiological Effects
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and modulation of immune cell function. These effects are dependent on the concentration of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide and the specific cell type being studied.
Advantages and Limitations for Lab Experiments
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its potential to target specific signaling pathways. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide also has limitations, including its low solubility in water and the need for specific conditions for synthesis.
Future Directions
Future research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could include studies on its potential applications in other research fields, such as cardiovascular disease and infectious diseases. Additionally, further studies on the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could provide insight into its potential therapeutic applications. Finally, research on the optimization of synthesis methods and the development of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide analogs could lead to the discovery of more potent and selective compounds.
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could lead to the discovery of new therapeutic agents and contribute to the advancement of scientific knowledge.
Synthesis Methods
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-(3,4,5-trimethoxyphenyl)acetamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to achieve high yield and purity of the final product.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate immune cell function and cytokine production.
properties
Product Name |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C13H14Br2N4O4 |
Molecular Weight |
450.08 g/mol |
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H14Br2N4O4/c1-21-8-4-7(5-9(22-2)11(8)23-3)16-10(20)6-19-13(15)17-12(14)18-19/h4-5H,6H2,1-3H3,(H,16,20) |
InChI Key |
NATLWIKXRSIWCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)





![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)